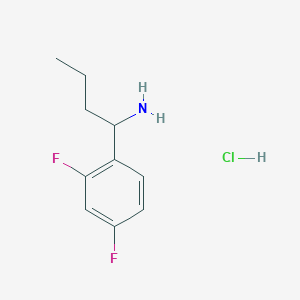

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride

Description

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride is a fluorinated aromatic amine derivative with a butan-1-amine backbone substituted at the 2,4-positions of the phenyl ring. The fluorine atoms enhance metabolic stability and influence electronic properties, while the butan-1-amine chain provides conformational flexibility.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-5-4-7(11)6-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVSWOMYTISDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2,4-Difluorobenzaldehyde Derivatives

A common laboratory-scale approach involves reductive amination of 2,4-difluorobenzaldehyde with butylamine or its derivatives, followed by reduction:

- Step 1: React 2,4-difluorobenzaldehyde with butylamine under mild conditions to form an imine intermediate.

- Step 2: Reduce the imine using sodium borohydride or a similar mild reducing agent to yield 1-(2,4-difluorophenyl)butan-1-amine.

- Step 3: Convert the free amine to its hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its simplicity and mild reaction conditions. It allows for good control of stereochemistry if chiral catalysts or auxiliaries are used.

Metal-Mediated Coupling and Hydrogenation (Industrial Scale)

Patent US20100292473A1 describes a process involving metal-mediated coupling and hydrogenation steps, which can be adapted for related fluorophenyl amines:

- Condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone with a substituted pyrimidine in the presence of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature.

- Isolation of an intermediate alcohol via column chromatography.

- Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol with sodium acetate to reduce and modify the intermediate.

- Subsequent hydrolysis and salt formation steps yield the target compound or related derivatives.

This method is more complex and involves hazardous reagents and low-temperature conditions, which may limit scalability. However, it offers high selectivity and purity for complex fluorinated amines.

Zinc-Mediated Activation and Coupling (Improved Industrial Process)

WO2011045807A2 discloses an improved, industrially viable process for related fluorophenyl butanol derivatives, which can be adapted for 1-(2,4-difluorophenyl)butan-1-amine hydrochloride:

- Activation of zinc dust with zinc chloride in toluene/THF at reflux and cooling.

- Addition of substituted pyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to the activated zinc mixture at 5–10°C.

- Work-up involving distillation, quenching with water/acetic acid, basification with sodium carbonate or bicarbonate, and neutralization with hydrochloric acid to form the hydrochloride salt.

- Extraction and purification using ethyl acetate and washing with EDTA solution to remove metal impurities.

This process avoids hazardous lithium reagents and low temperatures, uses safer metals, and is more amenable to scale-up with better yields and purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield & Purity Notes |

|---|---|---|---|---|

| Reductive amination with NaBH4 | 2,4-Difluorobenzaldehyde + butylamine + NaBH4, mild temp | Simple, mild conditions | Limited stereocontrol | Moderate yield, good purity |

| LDA-mediated coupling + Pd/C hydrogenation | Lithium diisopropylamide, THF, Pd/C, low temp (-78°C) | High selectivity, high purity | Hazardous reagents, low temp req. | Low yield reported, complex work-up |

| Zinc-mediated coupling and activation | Zinc dust + ZnCl2, toluene/THF, 5–10°C, followed by acid/base work-up | Industrially scalable, safer reagents | Requires metal activation steps | Improved yield and purity |

Research Findings and Notes

- The use of lithium diisopropylamide and low temperature (-78°C) in some methods poses safety and scalability challenges.

- Chromatographic purification is often required in classical methods but is impractical for large-scale production.

- Zinc-mediated processes provide a cost-effective and eco-friendlier alternative with less hazardous reagents.

- Formation of the hydrochloride salt enhances compound stability and facilitates isolation.

- Removal of metal impurities using EDTA washing is critical for pharmaceutical-grade purity.

- The stereochemistry of the butan-1-amine side chain can be controlled by choice of chiral catalysts or auxiliaries, though many processes yield racemic mixtures requiring further resolution.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

- Structure : Propan-1-amine chain with 3,4-difluorophenyl substitution.

- Key Difference : Fluorine atoms at the 3,4-positions instead of 2,4-positions.

- Impact : Positional isomerism alters steric and electronic interactions. The 3,4-substitution may reduce ortho-directed binding to targets like cytochrome P450 enzymes (common in azole antifungals) compared to 2,4-substitution .

1-(2,4-Difluorophenyl)cyclopropanamine Hydrochloride

Functional Group Modifications

1-(2,4-Difluorophenyl)-3-(propan-2-ylsulfanyl)propan-2-amine Hydrochloride

- Structure : Propan-2-amine backbone with a sulfanyl group.

- Key Difference : Addition of a sulfur-containing propan-2-ylsulfanyl group.

- Impact : Enhanced lipophilicity may improve membrane permeability but could increase metabolic susceptibility to oxidation .

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine Hydrochloride

- Structure : Branched butan-2-yl chain with a methylamine group.

- Key Difference : Methyl substitution on the amine and fluorine at the 1,1-positions.

Fluorination Patterns and Physicochemical Properties

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride

- Structure : Ethan-1-amine with two additional fluorines on the amine-bearing carbon.

- Key Difference : Geminal difluorination at the C2 position.

- Impact : The electron-withdrawing effect of fluorine lowers amine basicity (pKa), reducing solubility in aqueous environments but improving metabolic stability .

1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride

- Structure : Similar to the target compound but with 2,5-difluorophenyl substitution.

- Key Difference : Fluorine at the 5-position instead of 4-position.

- Impact : Altered electronic distribution may affect binding to aromatic π-systems in enzymes or receptors .

Biological Activity

1-(2,4-Difluorophenyl)butan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone. The hydrochloride salt form enhances its solubility and bioavailability.

Biological Activity Overview

The biological activities of 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride include:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Neuropharmacological Effects : Investigated for its influence on neurotransmitter systems.

Anticancer Activity

Research has demonstrated that derivatives of compounds similar to 1-(2,4-Difluorophenyl)butan-1-amine exhibit significant cytotoxicity. For instance, studies involving related 1,2,4-oxadiazole derivatives showed promising results against multiple cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2,4-Difluorophenyl)butan-1-amine | HeLa (Cervical) | TBD |

| MCF-7 (Breast) | TBD | |

| A549 (Lung) | TBD | |

| Related 1,2,4-Oxadiazole Derivatives | MDA-MB-231 (Breast) | 0.65 |

| U937 (Monocytic Leukemia) | 0.76 |

Note: TBD = To Be Determined based on specific experimental results.

The mechanisms through which 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and histone deacetylases.

- Induction of Apoptosis : Flow cytometry assays indicate that related compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

Neuropharmacological Studies

Investigations into the neuropharmacological effects of the compound have indicated potential interactions with neurotransmitter systems. This suggests a possible role in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For example:

- Synthesis and Evaluation : A study synthesized various derivatives of butan-1-amines and evaluated their anticancer activities, revealing that modifications significantly impact potency.

- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in treating infections caused by resistant bacterial strains.

- Clinical Relevance : Ongoing research aims to determine the clinical applicability of these compounds in oncology and infectious diseases.

Q & A

Advanced Research Question

- Hepatocyte incubations : Primary human hepatocytes identify phase I/II metabolites via LC-MS/MS .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .

- Recombinant enzymes : Express specific CYP isoforms (e.g., Supersomes) to map metabolic hotspots .

What strategies are effective for achieving chiral resolution during synthesis?

Advanced Research Question

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers .

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) for crystallization .

How can researchers assess the compound’s thermodynamic stability under varying storage conditions?

Basic Research Question

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis determine melting points and decomposition thresholds .

- Lyophilization : Test stability in lyophilized vs. solution states to optimize long-term storage .

What computational tools are recommended for predicting its ADMET properties?

Advanced Research Question

- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .

- ADMET Predictor : Estimates clearance, volume of distribution, and half-life .

- Molinspiration : Evaluates drug-likeness (Lipinski’s Rule of Five) .

How do fluorine substituents at the 2- and 4-positions influence its biological activity compared to other fluorophenyl analogs?

Advanced Research Question

The electron-withdrawing effect of fluorine enhances receptor binding affinity and metabolic stability:

- 2,4-Difluoro substitution : Reduces π-π stacking interactions but increases hydrogen bonding potential at ortho/para positions .

- Comparative SAR : Analogues like 1-(4-Fluorophenyl)butan-2-amine show lower logP (2.1 vs. 2.5) and altered receptor selectivity .

What protocols validate analytical methods for quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.